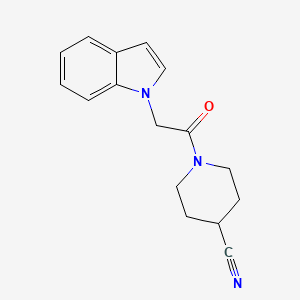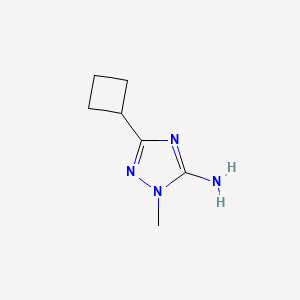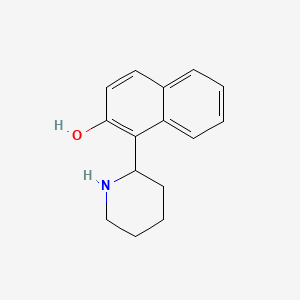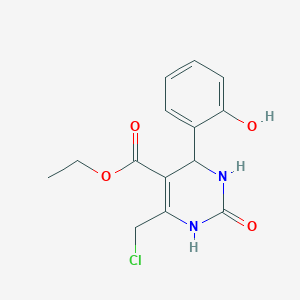
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving an indole group and a piperidine moiety. Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are complex and involve multiple steps. These reactions often involve the use of transition metal catalysts and the formation of C–N and N–N bonds .
科学的研究の応用
Synthesis of Antiproliferative Agents
A novel class of 6-indolypyridine-3-carbonitrile derivatives, synthesized using a method that includes the use of piperidine as a catalyst, showed significant antiproliferative activities against various human cancer cell lines. This synthesis was aimed at establishing a structure-activity relationship to guide future drug development efforts (El-Sayed et al., 2014).
Multi-Component Reaction Synthesis
A one-pot multi-component reaction facilitated by piperidine led to the creation of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives. This method offers high yields and short reaction times, showcasing the versatility of piperidine in facilitating complex chemical syntheses (Thirumurugan & Perumal, 2009).
Inhibitors of NAMPT
Derivatives of the compound have been studied for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), with detailed analyses including crystal structure determination, Hirshfeld surface analysis, DFT calculations, and molecular docking studies. This research highlights the compound's relevance in developing new therapeutic agents (Venkateshan et al., 2019).
Antibacterial Activity
Certain derivatives have been synthesized and evaluated for their antibacterial activities against human pathogenic bacteria. This research underscores the potential of these compounds in the development of new antibiotics (Vinoth, Vadivel, & Lalitha, 2021).
Anticancer Activity
Derivatives of this compound were synthesized and assessed for in vitro anticancer activity, indicating potent antitumor activity against various cancer cell lines. This demonstrates the compound's significant potential in cancer research and therapy development (El-Agrody et al., 2020).
SARS-CoV-2 RdRp Inhibition
Azafluorene derivatives related to the compound were studied for their potential to inhibit SARS-CoV-2 RdRp, with promising results in molecular docking analysis. This line of research is crucial for developing treatments for COVID-19 and related viral infections (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
将来の方向性
The future directions for “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” could involve further exploration of its potential biological activities and pharmaceutical applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
It is known that indole derivatives, which include 1-(2-(1h-indol-1-yl)acetyl)piperidine-4-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of molecular and cellular effects.
生化学分析
Biochemical Properties
One notable interaction is with serine/threonine-protein kinases, which are essential for cell cycle regulation and DNA repair . The compound’s ability to modulate these enzymes’ activity suggests its potential use in therapeutic applications, particularly in cancer treatment where cell cycle regulation is often disrupted.
Cellular Effects
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This, in turn, can alter gene expression patterns and metabolic pathways within the cell.
In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapy . Its impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on cell signaling pathways and gene expression.
Additionally, the compound’s indole moiety can interact with DNA, potentially affecting transcription and replication processes . These interactions highlight the compound’s multifaceted mechanism of action, which involves both direct enzyme inhibition and modulation of genetic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in cell cultures has been associated with sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, the compound can affect metabolic flux and metabolite levels within cells, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific organelles such as the nucleus and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its specificity and potency .
特性
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-11-13-5-8-18(9-6-13)16(20)12-19-10-7-14-3-1-2-4-15(14)19/h1-4,7,10,13H,5-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXMLOBDPNWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide](/img/structure/B2612496.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)

![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2612509.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2612510.png)

